methanone](/img/structure/B11436663.png)
[7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the reaction of a suitable amine with a sulfonamide derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzothiadiazine intermediate.
Final Coupling with Phenylmethanone: The final step involves coupling the synthesized intermediate with phenylmethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, 7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of 7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, it can interact with receptors on microbial cells, disrupting their function and inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its overall structure and biological activity.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound has a different core structure but exhibits similar chemical reactivity.
Uniqueness
7-fluoro-1-(3-methoxyphenyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-ylmethanone is unique due to its combination of a benzothiadiazine ring, a fluorine atom, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H15FN2O4S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[7-fluoro-1-(3-methoxyphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H15FN2O4S/c1-28-17-9-5-8-16(13-17)24-18-12-15(22)10-11-19(18)29(26,27)21(23-24)20(25)14-6-3-2-4-7-14/h2-13H,1H3 |
InChI Key |
MPGFQBQGOUDKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=CC(=C3)F)S(=O)(=O)C(=N2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


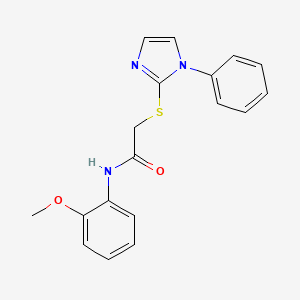
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11436581.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11436590.png)
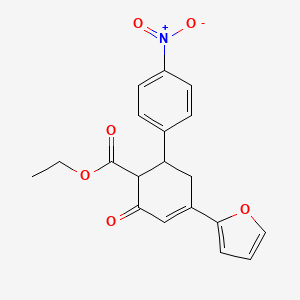
![Ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate](/img/structure/B11436608.png)
![1-benzyl-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11436612.png)
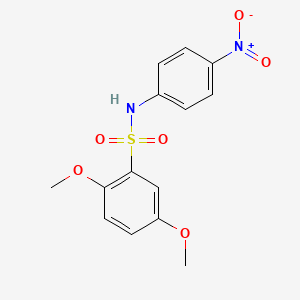
![8-[3-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436621.png)
![2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B11436626.png)
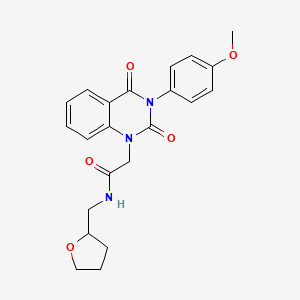
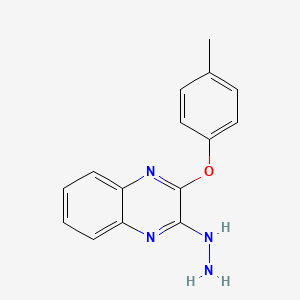
![3,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436639.png)
![8-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436646.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11436654.png)
